![molecular formula C11H9N3O3 B2430784 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid CAS No. 332033-19-9](/img/structure/B2430784.png)
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid” is a chemical compound with the molecular formula C11H9N3O3 . It has a molecular weight of 231.21 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of indazole-containing compounds is a topic of ongoing research . Recent synthetic approaches to 1H- and 2H-indazoles have been summarized, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of an indazole ring attached to a carbamoyl group and a prop-2-enoic acid group . The indazole ring is a bicyclic compound consisting of benzene and pyrazole rings fused together .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 231.21 and a molecular formula of C11H9N3O3 . Additional properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Biological Activity
One area of research focuses on the synthesis methods and biological activities of related compounds. For example, indanones and their derivatives, which are structurally related to "3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid," have been synthesized using various starting materials and have shown a broad range of biological activities. These compounds are recognized for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as their potential in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides (Turek et al., 2017).
Anticancer Potentials
Cinnamic acid derivatives, including those related to "this compound," have garnered attention in medicinal research for their traditional and recent applications as synthetic antitumor agents. Despite being underutilized for decades, recent focus on cinnamoyl derivatives has highlighted their significant anticancer potentials, stimulating further exploration in this area (De et al., 2011).
Triazole Derivatives
Triazole derivatives, including 1H-1,2,3-triazoles, have been extensively studied for their diverse biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of novel triazoles through efficient synthesis methods, considering green chemistry, energy saving, and sustainability, is a critical area of research. These compounds offer a promising avenue for addressing new diseases and drug-resistant bacteria (Ferreira et al., 2013).
Environmental and Industrial Applications
Research into the biotechnological production of chemicals from biomass, such as lactic acid and its derivatives, has significant implications for environmental sustainability and the chemical industry. Lactic acid, produced via fermentation of sugars present in biomass, serves as a precursor for various chemicals, including acrylic acid and lactate ester, highlighting the move towards greener chemical production processes (Gao et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK . This interaction results in the alteration of the normal function of these kinases, potentially leading to the disruption of cell cycle progression and DNA damage response .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response . The downstream effects of these alterations can lead to cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context. In cells with dysregulated CHK1, CHK2, or SGK activity, the compound may induce cell cycle arrest or cell death . In normal cells, the effects may be less pronounced.
Properties
IUPAC Name |
(E)-4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(3-4-11(16)17)13-8-1-2-9-7(5-8)6-12-14-9/h1-6H,(H,12,14)(H,13,15)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKRLGZRDUUHW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
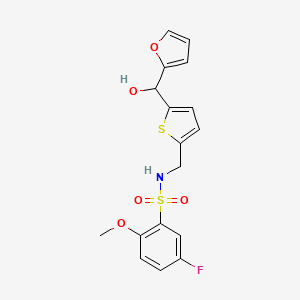
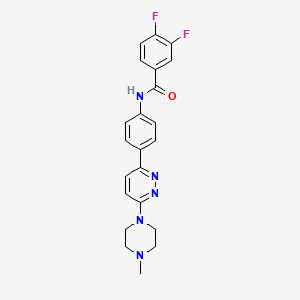
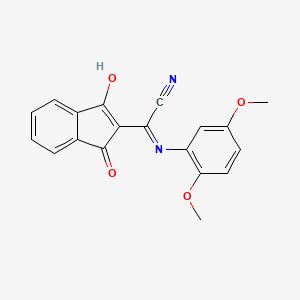
![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
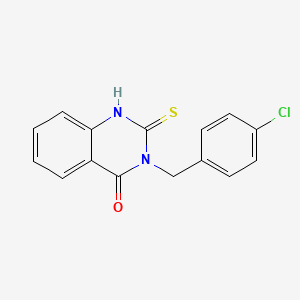
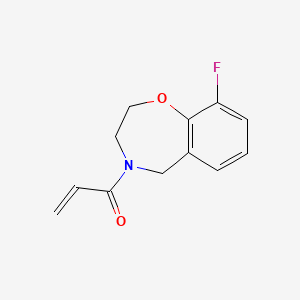
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)

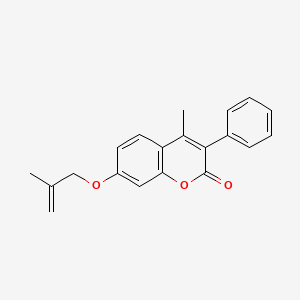
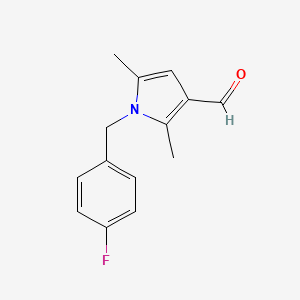

![6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)
![(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2430722.png)

